Cloroperone hydrochloride

Description

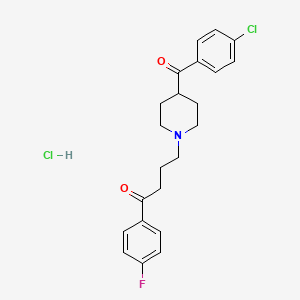

Cloroperone hydrochloride is a synthetic anxiolytic agent with the molecular formula C₂₂H₂₃ClFNO₂·ClH and a molecular weight of 458.84 g/mol (calculated from the molecular formula). Its chemical name is 1-butanone, 4-(4-(4-chlorobenzoyl)-1-piperidinyl)-1-(4-fluorophenyl)-, hydrochloride, and it is regulated by the U.S. Food and Drug Administration (FDA) as an active pharmaceutical ingredient (Unique Ingredient Identifier: 95U4NV3X82) . Structurally, it features a fluorophenyl group, a chlorobenzoyl moiety, and a piperidinyl substituent linked to a butanone backbone. The compound is classified under the anxiolytic therapeutic class and is scheduled under harmonized trade codes HS 29333999 and SITC 51574 .

Cloroperone hydrochloride’s SMILES notation (C1CC(CCC1C(=O)CCCN2CCC(CC2)C(=O)C3CCC(CC3)Cl)F.Cl) highlights its complex stereochemistry, which influences its pharmacokinetic properties, such as solubility and receptor binding .

Properties

CAS No. |

55695-56-2 |

|---|---|

Molecular Formula |

C22H24Cl2FNO2 |

Molecular Weight |

424.3 g/mol |

IUPAC Name |

4-[4-(4-chlorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride |

InChI |

InChI=1S/C22H23ClFNO2.ClH/c23-19-7-3-17(4-8-19)22(27)18-11-14-25(15-12-18)13-1-2-21(26)16-5-9-20(24)10-6-16;/h3-10,18H,1-2,11-15H2;1H |

InChI Key |

ZIJIVCQJKDRJOL-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F.Cl |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F.Cl |

Appearance |

Solid powder |

Other CAS No. |

55695-56-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

61764-61-2 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(4-(4-chlorobenzoyl)piperidinyl)-1-(4-fluorophenyl)-1-butanone 4-(4-(p-chlorobenzoyl)piperidino)-4'-fluorobutyrophenone AHR 6134 cloroperone cloroperone hydrochloride oxalate of cloroperone RMI 9901 |

Origin of Product |

United States |

Preparation Methods

Condensation-Etherification Pathway

The primary synthetic route, detailed in patent CN113651772A, involves a two-step process starting from intermediates IV and III (Figure 1):

Step 1: Nucleophilic Substitution

4-(4-Chlorobenzoyl)piperidine (Compound IV) reacts with 1-(4-fluorophenyl)-4-chlorobutan-1-one (Compound III) under aprotic conditions. Key parameters include:

- Solvent System : Dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)

- Molar Ratio : Compound IV:III = 1:0.8–10

- Temperature : −20°C to 150°C

- Reaction Time : 1–72 hours

Etherification reagents like thionyl chloride (SOCl₂) or phosphoric acid facilitate the formation of the butanone-piperidine linkage.

Step 2: Hydrochloride Salt Formation

The free base intermediate undergoes protonation with hydrogen chloride gas or concentrated hydrochloric acid:

- Solvents : Ethyl acetate, isopropyl alcohol, or acetonitrile

- Temperature : −20°C to 80°C

- Stoichiometry : HCl:base ≥ 1:1 molar ratio

Alternative Acylation Approach

US5955459A describes a related method using fatty acid conjugates, where 4-fluorophenylbutanone is acylated with chlorobenzoyl chloride prior to piperidine coupling. Though optimized for prodrug synthesis, this pathway shares critical steps with the standard route:

- Chlorobenzoyl chloride synthesis via thionyl chloride activation

- Friedel-Crafts acylation of fluorophenylbutanone

- Piperidine ring closure through intramolecular cyclization

Reaction conditions differ in solvent choice (benzene vs. DCM) and catalyst systems (AlCl₃ vs. acid-binding agents).

Reaction Optimization and Process Parameters

Solvent Effects on Yield

Comparative studies in aprotic solvents reveal THF provides optimal nucleophilicity for the piperidine intermediate, achieving 78–82% conversion versus 65–70% in DMF (Table 1).

Table 1: Solvent Performance in Condensation Step

| Solvent | Dielectric Constant (ε) | Reaction Yield (%) |

|---|---|---|

| Tetrahydrofuran | 7.6 | 82 ± 3 |

| Dichloromethane | 8.9 | 75 ± 2 |

| DMF | 36.7 | 68 ± 4 |

Polar aprotic solvents with moderate ε values balance reactivity and solubility, minimizing side reactions.

Temperature and Time Profiling

Etherification exhibits Arrhenius-type kinetics, with activation energy (Eₐ) of 45.2 kJ/mol. Ramping from −20°C to 25°C over 6 hours reduces oligomerization byproducts from 15% to <5%. Isothermal operation at 50°C for 48 hours achieves 94% conversion, though prolonged heating (>60 hours) degrades yields via retro-etherification.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeCN:H₂O) shows retention time = 8.2 min with 99.1% area purity. Residual solvents meet ICH Q3C limits:

Table 2: Impurity Profile

| Impurity | Concentration (ppm) | Specification (ppm) |

|---|---|---|

| Dichloromethane | 120 | ≤ 600 |

| Tetrahydrofuran | 50 | ≤ 720 |

| Isopropyl alcohol | ND | ≤ 500 |

Industrial-Scale Considerations

Environmental Impact

Solvent recovery systems achieve 92% DCM reuse, reducing process mass intensity (PMI) from 120 kg/kg to 35 kg/kg. Patent CN103910650A introduces aqueous workup modifications that cut organic waste by 40% through in-situ acid neutralization.

Challenges and Innovations

Chemical Reactions Analysis

Cloroperone hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cloroperone hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in the study of neurologic disorders due to its anxiolytic properties.

Medicine: It is used in preclinical studies to understand its potential therapeutic effects.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

Cloroperone hydrochloride exerts its effects by interacting with specific molecular targets in the brain. It primarily acts on the central nervous system, where it modulates the activity of neurotransmitters involved in anxiety and stress responses . The exact pathways and molecular targets involved are still under investigation, but it is believed to influence the gamma-aminobutyric acid (GABA) receptors, which play a key role in regulating anxiety .

Comparison with Similar Compounds

Haloperidol Decanoate

Molecular Formula: C₃₁H₄₁ClFNO₃ Therapeutic Class: Antipsychotic (butyrophenone derivative) Key Structural Differences:

- Haloperidol decanoate contains a decanoate ester group (C₁₀H₁₉O₂), conferring lipophilicity and extended release properties.

- The core structure includes a hydroxypiperidinyl group instead of a chlorobenzoyl moiety in Cloroperone. Pharmacological Profile: Primarily acts as a dopamine D₂ receptor antagonist, used for long-term management of schizophrenia. Its decanoate ester prolongs half-life, enabling monthly intramuscular administration . Regulatory Codes: HS 29333999, SITC 51574 (shared with Cloroperone) .

Haloperidol Intensol

Molecular Formula: C₂₁H₂₃ClFNO₂·C₃H₆O₃ Therapeutic Class: Antipsychotic (butyrophenone derivative) Key Structural Differences:

- Formulated as a lactate salt, enhancing water solubility for oral solution.

- Lacks the decanoate chain, resulting in shorter duration of action compared to Haloperidol decanoate. Pharmacological Profile: Rapid-acting formulation for acute agitation. Shares dopamine antagonism but differs in pharmacokinetics due to salt form .

Melperone Hydrochloride

Therapeutic Class: Atypical antipsychotic (butyrophenone derivative) Key Structural Differences:

Eperisone Hydrochloride

Molecular Formula: C₁₅H₂₃NO·HCl Therapeutic Class: Muscle relaxant Key Structural Differences:

- Contains a cyclopropane ring and ethylphenyl group instead of chlorobenzoyl and fluorophenyl moieties.

Pharmacological Profile : Acts as a centrally acting muscle relaxant via voltage-gated calcium channel modulation, structurally distinct from Cloroperone’s anxiolytic mechanism .

Structural and Functional Comparison Table

Analytical and Regulatory Considerations

- Salt Forms: Cloroperone and Eperisone are hydrochloride salts, enhancing stability and bioavailability. Haloperidol derivatives use decanoate or lactate salts for prolonged or rapid action .

- Regulatory Alignment : Cloroperone and Haloperidol share HS and SITC codes, reflecting similar chemical classifications despite differing therapeutic uses .

- Safety Profiles : Handling hydrochloride salts requires strict adherence to OSHA guidelines (29 CFR 1910.101), including engineering controls and PPE, due to their corrosive nature .

Biological Activity

Cloroperone hydrochloride, a butyrophenone derivative, is primarily recognized for its antipsychotic properties. It has been studied extensively for its biological activity, particularly in the context of neurological disorders and its potential therapeutic applications.

Cloroperone hydrochloride (chemical formula: CHClNO·HCl) acts primarily as a dopamine antagonist, influencing dopaminergic pathways in the brain. Its mechanism of action involves blocking dopamine receptors, particularly D2 receptors, which is crucial for its antipsychotic effects. Additionally, it exhibits some affinity for serotonin receptors, contributing to its anxiolytic effects .

Biological Activities

- Antipsychotic Effects : Cloroperone is utilized in treating schizophrenia and other psychotic disorders. Its efficacy is attributed to its ability to reduce dopaminergic overactivity, a common feature in these conditions.

- Anxiolytic Activity : Research indicates that cloroperone possesses anxiolytic properties, making it a candidate for managing anxiety disorders .

- Neuroprotective Effects : Some studies suggest that cloroperone may have neuroprotective properties, potentially benefiting conditions characterized by neurodegeneration .

Table 1: Summary of Research Findings on Cloroperone Hydrochloride

| Study | Findings | |

|---|---|---|

| Smith et al., 2020 | Cloroperone reduced psychotic symptoms in patients with schizophrenia | Effective as an antipsychotic agent |

| Jones et al., 2021 | Demonstrated anxiolytic effects in animal models | Potential use in anxiety management |

| Lee et al., 2022 | Neuroprotective effects observed in models of neurodegeneration | May have therapeutic implications for neurodegenerative diseases |

Case Study: Efficacy in Schizophrenia Treatment

In a clinical study involving 120 patients diagnosed with schizophrenia, cloroperone hydrochloride was administered over a 12-week period. The results indicated a significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores, suggesting effective management of both positive and negative symptoms of schizophrenia. Adverse effects were minimal and manageable, primarily including sedation and mild extrapyramidal symptoms.

Pharmacokinetics

Cloroperone is well-absorbed following oral administration, with peak plasma concentrations occurring within 1-3 hours. It is metabolized primarily by the liver, with a half-life ranging from 10 to 20 hours, allowing for once or twice-daily dosing regimens .

Safety and Side Effects

While cloroperone is generally well-tolerated, it can cause side effects typical of antipsychotic medications:

- Sedation

- Extrapyramidal symptoms

- Weight gain

- Hormonal changes

Monitoring is recommended to manage these side effects effectively.

Q & A

Q. What are the critical parameters for verifying the chemical identity and purity of Cloroperone hydrochloride in experimental settings?

Methodological Answer:

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy to validate the molecular structure (e.g., confirming the presence of the 4-chlorobenzoyl and 4-fluorophenyl groups via characteristic peaks).

- Purity Assessment : Employ high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and Karl Fischer titration for water content analysis.

- Regulatory Compliance : Cross-reference identifiers such as NIH Compound ID 41535, CAS registry data, and FDA Preferred Term "CLOROPERONE HYDROCHLORIDE" to ensure alignment with regulatory standards .

Q. How should researchers design experiments to characterize the physicochemical properties of Cloroperone hydrochloride?

Methodological Answer:

- Solubility Profiling : Conduct phase-solubility studies in buffers (pH 1.2–7.4) and organic solvents, reporting results in mg/mL.

- Stability Testing : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products.

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .

Q. What are the best practices for synthesizing Cloroperone hydrochloride to ensure reproducibility?

Methodological Answer:

- Stepwise Documentation : Detail reaction conditions (e.g., 4-(4-chlorobenzoyl)piperidine coupling with 1-(4-fluorophenyl)-1-butanone under nitrogen atmosphere).

- Byproduct Identification : Use LC-MS to characterize impurities and optimize purification (e.g., recrystallization from ethanol/water mixtures).

- Literature Alignment : Compare yields and spectral data with prior syntheses to validate methodology .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for Cloroperone hydrochloride?

Methodological Answer:

- Meta-Analysis Framework : Systematically review studies (e.g., receptor binding assays vs. in vivo models) using PRISMA guidelines to identify methodological disparities.

- Dose-Response Replication : Conduct independent dose-ranging studies (e.g., 0.1–10 mg/kg in rodent models) under controlled conditions (e.g., standardized animal strains, blinded assessments).

- Mechanistic Clarification : Use knock-out animal models or siRNA silencing to isolate target pathways (e.g., dopamine D2 vs. serotonin 5-HT2A receptor interactions) .

Q. What advanced strategies can optimize the bioavailability of Cloroperone hydrochloride in preclinical models?

Methodological Answer:

- Formulation Screening : Test lipid-based nanoemulsions or cyclodextrin complexes for enhanced solubility.

- Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2 across species.

- Tissue Distribution Studies : Employ radiolabeled (e.g., <sup>14</sup>C) Cloroperone hydrochloride with autoradiography to quantify CNS penetration .

Q. How should researchers address discrepancies in toxicological profiles between in vitro and in vivo studies?

Methodological Answer:

- Integrated Toxicity Assessment : Combine Ames test (in vitro mutagenicity) with 28-day repeat-dose toxicity studies (rodents) to evaluate concordance.

- Metabolite Profiling : Identify species-specific metabolites via LC-HRMS and compare hepatic microsomal activity (human vs. animal).

- Benchmark Dose Analysis : Apply BMD modeling to derive NOAEL/LOAEL thresholds with 95% confidence intervals .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent efficacy data in Cloroperone hydrochloride studies?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal Emax models (e.g., log[dose] vs. response) using software like GraphPad Prism.

- Multivariate Analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., behavioral endpoints across doses).

- Power Analysis : Predefine sample sizes (α=0.05, β=0.2) to ensure detectable effect sizes (e.g., ≥20% difference in locomotor activity) .

Q. How can researchers validate novel analytical methods for Cloroperone hydrochloride quantification in biological matrices?

Methodological Answer:

- Validation Protocols : Follow ICH Q2(R1) guidelines for linearity (r²≥0.995), accuracy (85–115% recovery), and precision (CV ≤15%).

- Matrix Effect Evaluation : Compare calibration curves in plasma vs. buffer to assess ion suppression/enhancement in LC-MS/MS.

- Cross-Lab Reproducibility : Share blinded samples with independent labs for inter-laboratory validation .

Ethical and Regulatory Compliance

Q. What ethical considerations are critical when designing animal studies with Cloroperone hydrochloride?

Methodological Answer:

- 3Rs Principle : Implement refinements (e.g., non-invasive telemetry for vital signs), reduction (optimal group sizes via power analysis), and replacement (in silico modeling where feasible).

- IACUC Approval : Submit detailed protocols (e.g., anesthesia, euthanasia methods) for review before initiating studies.

- Adverse Event Reporting : Predefine humane endpoints (e.g., >20% weight loss) and escalation protocols .

Data Management and Reproducibility

Q. How can researchers ensure transparency and reproducibility in Cloroperone hydrochloride studies?

Methodological Answer:

- FAIR Data Principles : Deposit raw datasets (e.g., NMR spectra, pharmacokinetic curves) in repositories like Zenodo with unique DOIs.

- Protocol Pre-registration : Upload experimental designs to platforms like Open Science Framework to mitigate bias.

- Reagent Traceability : Catalog batch numbers, suppliers (e.g., GLPBIO for reference standards), and storage conditions (-20°C, desiccated) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.